

Thermochemical Profile of 3-Methyl-2-benzoxazolinone: A Technical Guide

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Compound of Interest

Compound Name: 3-Methyl-2-benzoxazolinone

Cat. No.: B1265911

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This guide provides an in-depth thermochemical analysis of **3-Methyl-2-benzoxazolinone**, a heterocyclic compound of interest in medicinal chemistry and material science. The following sections detail the energetic properties, experimental methodologies employed for their determination, and a comprehensive workflow for such analyses. This document is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of the thermodynamic stability of this compound.

Quantitative Thermochemical Data

The key thermochemical parameters for **3-Methyl-2-benzoxazolinone** (3MBOA) at $T = 298.15$ K and $p^\circ = 0.1$ MPa have been determined through rigorous experimental techniques. These values are crucial for understanding the compound's stability and reactivity.[\[1\]](#)[\[2\]](#) The data is summarized in the tables below.

Table 1: Molar Enthalpies of Combustion and Formation of **3-Methyl-2-benzoxazolinone** in the Crystalline Phase[\[1\]](#)

Parameter	Symbol	Value (kJ·mol ⁻¹)
Standard Massic Energy of Combustion	$\Delta c u^\circ$	-26434 ± 3
Standard Molar Energy of Combustion	$\Delta c U m^\circ$	-3941.0 ± 2.5
Standard Molar Enthalpy of Combustion	$\Delta c H m^\circ$	-3944.1 ± 2.5
Standard Molar Enthalpy of Formation	$\Delta f H m^\circ(\text{cr})$	-238.8 ± 2.8

Uncertainties are twice the overall standard deviation of the mean and include contributions from the calibration with benzoic acid.[\[1\]](#)

Table 2: Molar Enthalpy of Sublimation and Gas-Phase Formation of **3-Methyl-2-benzoxazolinone**[\[1\]](#)

Parameter	Symbol	Value (kJ·mol ⁻¹)
Standard Molar Enthalpy of Sublimation	$\Delta g c r H m^\circ$	98.5 ± 1.1
Standard Molar Enthalpy of Formation in the Gaseous Phase	$\Delta f H m^\circ(\text{g})$	-140.3 ± 3.0

The uncertainty for the enthalpy of sublimation is the standard deviation of the mean of six independent experiments. The uncertainty for the gas-phase enthalpy of formation was calculated using the root sum of squares method.[\[1\]](#)

Experimental Protocols

The acquisition of the presented thermochemical data relied on two primary experimental techniques: static-bomb combustion calorimetry and Calvet microcalorimetry.

Static-Bomb Combustion Calorimetry

This method was employed to determine the standard molar enthalpy of formation in the solid state.

Methodology:

- Sample Preparation: A pellet of **3-Methyl-2-benzoxazolinone** with a mass of approximately 0.5 g was prepared.
- Calorimeter Setup: A twin-valve bomb with an internal volume of 0.342 dm³ was used.[1] The calorimeter was calibrated by the combustion of benzoic acid (NBS 39j) with a massic energy of combustion of $-(26434 \pm 3) \text{ J}\cdot\text{g}^{-1}$.[1]
- Combustion Process: The pelletized sample was placed in a silica crucible. A cotton thread fuse was positioned to ensure ignition. The bomb was charged with oxygen to a pressure of 3.04 MPa. 1 cm³ of deionized water was added to the bomb to ensure saturation of the internal atmosphere with water vapor.
- Data Acquisition: The calorimeter was filled with a known mass of water. The temperature change resulting from the combustion was monitored until thermal equilibrium was reached.
- Corrections: The raw data was corrected for the energy of ignition and the formation of nitric acid.

Calvet Microcalorimetry

The standard molar enthalpy of sublimation was determined using a high-temperature Calvet microcalorimeter.

Methodology:

- Apparatus: A Setaram HT 1000 Calvet microcalorimeter was used.
- Sample Preparation: Small quantities (1-5 mg) of crystalline **3-Methyl-2-benzoxazolinone** were used for each experiment.

- Measurement Procedure: The sample, contained in a thin glass capillary tube, was dropped from room temperature into the heated calorimeter ($T = 298.15\text{ K}$). The heat flow associated with the sublimation of the sample was measured.
- Calibration: The calorimeter was calibrated by dropping samples of a substance with a known enthalpy of sublimation under the same experimental conditions.
- Data Analysis: The standard molar enthalpy of sublimation was calculated from the integrated heat flow signal, corrected for the heat capacity change of the sample.

Thermochemical Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive thermochemical analysis of a compound like **3-Methyl-2-benzoxazolinone**, integrating both experimental and computational approaches.

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Caption: Workflow for thermochemical analysis of **3-Methyl-2-benzoxazolinone**.

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